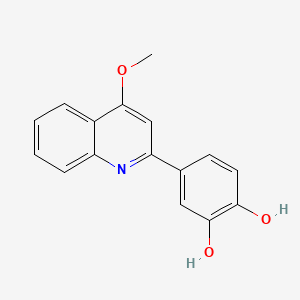

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxyquinolin-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSERYDSLYCHJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735087 | |

| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-83-8 | |

| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery of Quinolone and Catechol Derivatives in Biomedical Research

The journey towards understanding the potential of hybrid molecules like 4-(4-methoxyquinolin-2-yl)benzene-1,2-diol is built upon a rich history of discovery in medicinal chemistry. The parent structures, quinoline (B57606) and catechol, have long been recognized for their diverse biological activities.

The story of quinoline derivatives in medicine is intrinsically linked to the fight against malaria. Quinine, an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for this devastating disease. This natural product, with its quinoline core, spurred the synthesis of numerous analogues. A pivotal moment came in the 1960s with the serendipitous discovery of nalidixic acid, a by-product of chloroquine (B1663885) synthesis, which exhibited antibacterial properties. researchgate.net This marked the birth of the quinolone class of antibiotics, which have since been developed over several generations to become broad-spectrum antibacterial agents. nih.gov

Concurrently, the significance of the catechol (1,2-dihydroxybenzene) moiety was being elucidated through the study of natural products and endogenous molecules. Catecholamines, such as dopamine, norepinephrine, and epinephrine, are critical neurotransmitters and hormones in the human body, highlighting the inherent biological relevance of this structural motif. The antioxidant properties of catechol-containing compounds have also been a subject of intense research, with studies demonstrating their ability to scavenge free radicals. preprints.org Furthermore, the ability of the catechol group to chelate metal ions has been recognized as a key aspect of its biological activity. ijprajournal.com

Significance of the Quinoline Core in Medicinal Chemistry and Drug Development

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to multiple biological targets, leading to a wide array of pharmacological activities. nih.govmdpi.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological effects. nih.gov

Quinoline-based compounds have demonstrated a remarkable range of therapeutic applications, including:

Antimalarial: As the foundational structure for drugs like chloroquine (B1663885) and mefloquine, the quinoline core remains central to the development of new antimalarial agents. nih.gov

Anticancer: Several quinoline derivatives have shown potent antitumor activity. mdpi.com For instance, some hybrids of quinoline and chalcone (B49325) have been found to induce cancer cell death by inhibiting critical signaling pathways like the PI3K/Akt/mTOR pathway. nih.govresearchgate.net

Antibacterial: The fluoroquinolones, a major class of synthetic antibiotics, are built upon the quinoline framework. nih.gov

Neuroprotective: Research has pointed to the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

The following table provides examples of the diverse biological activities exhibited by various quinoline derivatives, underscoring the importance of this scaffold in drug discovery.

| Quinoline Derivative Class | Reported Biological Activity | Example Mechanism of Action | Reference |

| Quinolone Antibiotics | Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV | nih.gov |

| Aminoquinolines | Antimalarial | Interference with heme detoxification in the malaria parasite | nih.gov |

| Quinoline-Chalcone Hybrids | Anticancer | Inhibition of PI3K/Akt/mTOR signaling pathway | nih.govresearchgate.net |

| Quinoline Sulfonamides | Anticancer | Tubulin polymerization inhibition | nih.gov |

| Dihydroquinolinones | Anticancer | Induction of apoptosis in cancer cells | mdpi.com |

| Substituted Quinolines | Neuroprotective | Inhibition of enzymes like acetylcholinesterase and monoamine oxidase B | nih.gov |

Role of Catechol Moiety in Biological Systems and Pharmacological Activity

The catechol moiety, characterized by two adjacent hydroxyl groups on a benzene (B151609) ring, is a crucial pharmacophore that imparts a range of biological and pharmacological activities to a molecule. vwr.com Its presence is noted in numerous natural products and synthetic compounds with therapeutic value.

Key pharmacological roles of the catechol moiety include:

Antioxidant Activity: The hydroxyl groups of the catechol can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, which is implicated in numerous diseases. preprints.org

Metal Chelation: The ortho-dihydroxy arrangement allows for the chelation of metal ions, which can be a mechanism for both therapeutic action and potential toxicity. ijprajournal.com This property is crucial in various biological processes.

Enzyme Inhibition: Catechol-containing compounds have been shown to inhibit a variety of enzymes. For instance, they can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. nih.gov

Anticancer Properties: The ability of catechols to induce apoptosis and inhibit cell proliferation has been documented in various cancer cell lines. nih.gov

Neuroprotection: Certain catechol derivatives have been investigated for their ability to protect neurons from damage, partly through their antioxidant and anti-inflammatory effects. nih.gov

The table below summarizes some of the key biological activities associated with the catechol moiety.

| Biological Activity | Underlying Mechanism | Reference |

| Antioxidant | Hydrogen atom donation to scavenge free radicals | preprints.org |

| Metal Chelation | Formation of stable complexes with metal ions | ijprajournal.com |

| Enzyme Inhibition | Interaction with the active sites of various enzymes (e.g., COMT) | nih.gov |

| Anticancer | Induction of apoptosis and inhibition of cell proliferation | nih.gov |

| Neuroprotection | Reduction of oxidative stress and inflammation in neuronal cells | nih.gov |

Overview of Therapeutic Potential of 4 4 Methoxyquinolin 2 Yl Benzene 1,2 Diol and Analogues

Synthetic Pathways to the Quinoline Scaffold

The quinoline ring system is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. Its synthesis has been a subject of extensive research for over a century, leading to the development of numerous named reactions and modern catalytic methods.

Classical and Modern Approaches to Quinoline Synthesis

The classical methods for quinoline synthesis often involve the condensation of anilines with various carbonyl-containing compounds under acidic or basic conditions. These well-established reactions, while foundational, can sometimes be limited by harsh reaction conditions, low yields, and the generation of byproducts. iipseries.orgnih.gov

Several of the most notable classical syntheses include:

Skraup Synthesis: This is one of the oldest and most widely known methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgwikipedia.orgsynarchive.com

Doebner-von Miller Reaction: This method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. wikipedia.orgsynarchive.com This reaction is catalyzed by Brønsted or Lewis acids. synarchive.com

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org

Friedländer Synthesis: This is a versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. iipseries.orgnih.govwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org

In recent years, significant efforts have been directed towards developing more efficient and environmentally benign methods for quinoline synthesis. These modern approaches often employ transition metal catalysts or organocatalysts to achieve higher yields and greater functional group tolerance under milder conditions. nih.gov Modifications to classical methods, such as the use of microwave irradiation or ionic liquids, have also been explored to improve reaction efficiency. iipseries.org

Regioselective Functionalization of the Quinoline Ring System

Achieving the specific substitution pattern of this compound necessitates precise control over the regiochemistry of the quinoline ring. The introduction of the methoxy (B1213986) group at the C4 position and the catechol-bearing aryl group at the C2 position requires specific synthetic strategies.

One common approach involves the use of pre-functionalized starting materials in classical quinoline syntheses. For instance, a substituted aniline could be used in a Combes or Doebner-von Miller reaction to direct the formation of the desired quinoline core.

Alternatively, modern cross-coupling reactions provide a powerful tool for the regioselective functionalization of a pre-formed quinoline ring. Reactions such as the Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of a haloquinoline with a boronic acid, are widely used to introduce aryl substituents at specific positions. libretexts.org For the synthesis of the target molecule, a 2-halo-4-methoxyquinoline could potentially be coupled with a protected catecholboronic acid derivative.

Synthetic Strategies for Incorporating the Benzene-1,2-diol Moiety

The catechol moiety is a key structural feature of many biologically active compounds and natural products. Its introduction and manipulation require careful consideration due to the reactivity of the hydroxyl groups.

Methods for Catechol Introduction and Modification

Catechol, or 1,2-dihydroxybenzene, can be prepared industrially through the hydroxylation of phenol. mdpi.com In a laboratory setting, several methods are available for the introduction of the catechol functionality onto an aromatic ring. One common method is the Dakin oxidation, which involves the reaction of a salicylaldehyde (B1680747) with hydrogen peroxide in the presence of a base. mdpi.com Another approach is the hydrolysis of 2-substituted phenols, such as 2-chlorophenol. mdpi.com

Due to the propensity of the hydroxyl groups to undergo oxidation, they are often protected during multi-step syntheses. Common protecting groups for catechols include methylene (B1212753) acetals, isopropylidene ketals, or silyl (B83357) ethers. These protecting groups can be removed under specific conditions once the desired chemical transformations are complete.

Synthetic Routes for this compound

One likely approach would involve a Friedländer-type condensation . This would entail the reaction of a 2-amino-aryl ketone with a suitably protected 3,4-dihydroxyacetophenone derivative. The resulting quinolone could then be converted to the 4-methoxyquinoline (B1582177), followed by deprotection of the catechol hydroxyl groups.

A second plausible strategy would employ a palladium-catalyzed cross-coupling reaction , such as the Suzuki-Miyaura coupling . This would involve the synthesis of a 2-halo-4-methoxyquinoline intermediate. This intermediate would then be coupled with a (3,4-dialkoxyphenyl)boronic acid or a (3,4-dibenzyloxyphenyl)boronic acid. The final step would be the deprotection of the hydroxyl groups, for example, through demethylation using a reagent like boron tribromide or debenzylation via hydrogenation.

A third potential route could be a variation of the Doebner-von Miller reaction , using a protected 3,4-dihydroxy-substituted α,β-unsaturated carbonyl compound as a reactant with an appropriate aniline derivative.

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that could be applied to enhance the efficiency and sustainability of synthesizing this compound.

Catalysis:

Palladium-catalyzed cross-coupling reactions are paramount for the regioselective formation of the C-C bond between the quinoline and benzene (B151609) rings. Advances in ligand design for palladium catalysts have enabled these reactions to proceed under milder conditions with lower catalyst loadings and broader substrate scope. libretexts.org

Lewis acid or Brønsted acid catalysis is crucial in many of the classical quinoline syntheses like the Friedländer and Doebner-von Miller reactions. wikipedia.orgsynarchive.com The use of novel, more efficient, and recyclable acid catalysts is an area of active research.

Advanced Techniques:

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of quinolines, often leading to higher yields and shorter reaction times compared to conventional heating. iipseries.org

Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. The synthesis of quinoline derivatives has been successfully demonstrated using flow reactors.

The application of these advanced methods could streamline the synthesis of this compound, making it more amenable to library synthesis for biological screening and further chemical exploration.

Organocatalysis in Quinoline and Catechol Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative to traditional catalytic systems. ijpsjournal.com In the context of quinoline synthesis, various organic molecules can catalyze the key bond-forming reactions. For the Friedländer synthesis of quinolines, Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis bases such as piperidine (B6355638) have been effectively used. organic-chemistry.orgijpsjournal.com Organocatalysts can facilitate the initial aldol-type condensation and subsequent cyclization-dehydration steps. The use of chiral organocatalysts can also enable the enantioselective synthesis of quinoline derivatives.

While direct organocatalytic methods for the synthesis of this compound are not explicitly reported, the principles of organocatalysis can be applied to the synthesis of its precursors. For example, an organocatalyzed Friedländer reaction could be employed to construct the 2-aryl-4-methoxyquinoline core.

In catechol chemistry, organocatalysts can be involved in the protection and deprotection of the diol functionality. For instance, acid catalysts can be used for the formation of acetal (B89532) or ketal protecting groups, which can be crucial during the quinoline ring synthesis to prevent unwanted side reactions.

Transition Metal Catalysis in Cross-Coupling Reactions for Analogues

Transition metal catalysis provides a highly efficient and versatile platform for the synthesis of quinoline analogues. researchgate.netcommonorganicchemistry.com Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are instrumental in introducing aryl or other substituents onto the quinoline core. For the synthesis of analogues of this compound, a pre-functionalized quinoline, such as 2-chloro-4-methoxyquinoline, could be coupled with a suitably protected catechol boronic acid derivative via a Suzuki coupling reaction.

| Catalyst System | Reactant A | Reactant B | Product Type | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-methoxyquinoline | (3,4-Dimethoxyphenyl)boronic acid | 2-Aryl-4-methoxyquinoline | N/A |

| CuI / PdCl₂(PPh₃)₂ | 2-Iodo-4-methoxyquinoline | 3,4-Dimethoxyphenylacetylene | 2-Alkynyl-4-methoxyquinoline | N/A |

This table represents plausible transition metal-catalyzed reactions for the synthesis of precursors to the target compound, based on established methodologies.

Furthermore, transition metal-catalyzed C-H activation and functionalization reactions offer a more atom-economical approach to quinoline synthesis and modification. mdpi.com For instance, the direct C-H arylation of a 4-methoxyquinoline at the 2-position with a catechol derivative could be a potential route to the target compound or its analogues.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. ijpsjournal.comtandfonline.combohrium.comresearchgate.netnih.gov For the synthesis of this compound, several green approaches can be envisioned. The use of water as a solvent, microwave-assisted synthesis, and the application of reusable catalysts are key strategies. tandfonline.comresearchgate.netnih.gov

The Friedländer synthesis of quinolines has been successfully performed in water, often without the need for a catalyst, which significantly reduces the generation of hazardous waste. organic-chemistry.org Microwave irradiation can dramatically shorten reaction times and improve yields in many quinoline syntheses. tandfonline.comresearchgate.net

The use of solid-supported catalysts, such as zeolites or clays, in the Combes or Friedländer synthesis allows for easy separation and recycling of the catalyst, contributing to a more sustainable process. Nanoparticle catalysts, including those based on iron, copper, or zinc, have also been employed for the green synthesis of quinolines, often under solvent-free conditions. nih.gov

| Green Chemistry Approach | Key Features | Potential Application in Synthesis | Reference |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, improved yields | Friedländer or Combes synthesis of the quinoline core | tandfonline.comresearchgate.net |

| Water as a solvent | Environmentally benign, readily available, safe | Friedländer synthesis of quinolines | organic-chemistry.org |

| Solid acid catalysts | Reusable, easy to separate | Combes or Friedländer synthesis | nih.gov |

| Nanoparticle catalysis | High catalytic activity, often solvent-free conditions | Synthesis of substituted quinolines | nih.gov |

Chemical Modifications and Derivatization of this compound

Structural Modifications of the Methoxy Group on the Quinoline Ring

The 4-methoxy group on the quinoline ring is a key feature of the target molecule and a prime site for structural modification. Demethylation of this group would yield the corresponding 4-hydroxyquinoline (B1666331) (quinolone) derivative. This transformation can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice. nih.gov The reactivity of the 4-methoxy group towards demethylation can differ from that of the catechol methoxy groups, potentially allowing for selective deprotection.

Conversely, etherification of the corresponding 4-hydroxyquinoline precursor can introduce a variety of alkoxy groups at the 4-position, allowing for the exploration of structure-activity relationships.

Derivatization at the Benzene-1,2-diol Moiety for Structure-Activity Relationship (SAR) Studies

The catechol moiety is a crucial pharmacophore in many biologically active molecules and offers numerous possibilities for derivatization to conduct Structure-Activity Relationship (SAR) studies. nih.govmdpi.comslideshare.netyoutube.comresearchgate.net The two adjacent hydroxyl groups can be selectively or fully alkylated, acylated, or converted into other functional groups.

For instance, selective mono-methylation or mono-ethylation of the catechol would provide insights into the importance of each hydroxyl group for biological activity. Formation of esters or carbamates at one or both hydroxyl groups can modulate the compound's lipophilicity and pharmacokinetic properties. The catechol can also be converted to a methylenedioxy bridge, a common structural motif in natural products.

| Derivative Type | Reagents and Conditions | Potential Impact on Properties |

| Mono-alkylation | Alkyl halide, weak base | Modulate H-bonding, lipophilicity |

| Di-alkylation | Excess alkyl halide, strong base | Increase lipophilicity, block H-bonding |

| Mono-acylation | Acyl chloride, controlled stoichiometry | Introduce ester functionality, prodrug potential |

| Di-acylation | Excess acyl chloride or anhydride | Increase lipophilicity, alter solubility |

| Methylenedioxy formation | Dihalomethane, base | Rigidify the catechol moiety |

Synthesis of Prodrugs and Bioconjugates of this compound

The development of prodrugs is a common strategy to improve the physicochemical and pharmacokinetic properties of a drug candidate. The catechol moiety of this compound is an ideal handle for prodrug design. The hydroxyl groups can be masked with biocompatible moieties that are cleaved in vivo by enzymes to release the active parent drug. For example, phosphate (B84403) esters can be introduced to enhance water solubility, while amino acid conjugates could be designed to target specific transporters.

Bioconjugation involves linking the quinoline derivative to a larger biomolecule, such as a peptide or an antibody, to achieve targeted delivery or to enhance its therapeutic efficacy. acs.orgdatapdf.comrsc.org The catechol hydroxyls or other functional groups introduced onto the quinoline scaffold can be used as attachment points for conjugation. For instance, the catechol could be oxidized to a quinone, which can then react with nucleophilic residues on a protein. Alternatively, a linker with a reactive functional group (e.g., an alkyne or azide (B81097) for click chemistry) could be attached to the quinoline core. mdpi.com

Mechanistic Investigations of Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals, ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and is a key regulator of fatty acid synthesis. nih.gov The inhibition of ACC1 is a therapeutic strategy being explored for various metabolic diseases and cancers.

Enzyme Kinetics and Binding Affinity Studies

Detailed enzyme kinetic studies are crucial to understanding how a compound interacts with its target. For this compound, these studies would determine the nature of its inhibition of ACC1, whether it is competitive, non-competitive, or uncompetitive, and would quantify its potency, typically represented by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). The binding affinity, often measured by techniques like surface plasmon resonance or isothermal titration calorimetry, would provide further insight into the strength and stability of the inhibitor-enzyme complex.

Currently, specific enzyme kinetic and binding affinity data for the interaction between this compound and ACC1 are not extensively available in published literature.

Impact on Lipid Metabolism and Cellular Homeostasis

By inhibiting ACC1, this compound is hypothesized to decrease the intracellular pool of malonyl-CoA. Malonyl-CoA is not only a critical building block for the synthesis of new fatty acids but also a key regulator of fatty acid oxidation. A reduction in malonyl-CoA levels would be expected to lead to a decrease in de novo fatty acid synthesis and a potential increase in fatty acid oxidation. These metabolic shifts can have significant impacts on cellular homeostasis, affecting membrane composition, energy storage, and signaling pathways.

Neuroprotective Mechanisms

The potential neuroprotective effects of various chemical compounds are an active area of research. The benzene-1,2-diol (catechol) moiety present in this compound is a structural feature found in many compounds with antioxidant and anti-inflammatory properties.

Modulation of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in various neurological disorders. Compounds containing a catechol group can act as potent antioxidants, directly scavenging free radicals. Furthermore, they may modulate endogenous antioxidant pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of numerous protective enzymes. nih.gov

Specific studies detailing the modulation of oxidative stress pathways by this compound are needed to confirm this potential mechanism.

Anti-inflammatory Cascade Modulation in Neural Cells

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory mediators such as cytokines and chemokines, plays a critical role in the pathogenesis of neurodegenerative diseases. nih.govfrontiersin.org The quinoline scaffold, present in this compound, is found in a number of compounds with anti-inflammatory activity. mdpi.com It is plausible that this compound could modulate inflammatory cascades in neural cells by inhibiting key signaling pathways like NF-κB (nuclear factor-kappa B) or MAPK (mitogen-activated protein kinase). nih.gov

The precise effects of this compound on inflammatory signaling in neural cells remain to be investigated.

Mechanisms of Protection against Ischemia-Induced Damage

Ischemic stroke, caused by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death, including excitotoxicity, oxidative stress, and inflammation. A compound with both antioxidant and anti-inflammatory properties could theoretically offer protection against ischemia-induced brain damage. By mitigating the initial oxidative burst and subsequent inflammatory response, this compound might help to preserve neuronal viability in the ischemic penumbra.

Experimental studies in models of cerebral ischemia are necessary to validate the potential protective effects of this compound and to delineate the underlying mechanisms.

Neurotrophic Factor Modulation and Synaptic Plasticity

There is currently no available research data to suggest that This compound has any modulatory effects on neurotrophic factors or influences synaptic plasticity.

Anti-inflammatory Signaling Pathways

While the quinoline and benzene-1,2-diol moieties are found in various compounds with anti-inflammatory properties, there is no specific evidence to detail the mechanisms of This compound in this regard.

Inhibition of Pro-inflammatory Mediators and Cytokines

No studies were found that investigated the inhibitory effects of This compound on pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, or cytokines like TNF-α and interleukins. Research on structurally related quinoline derivatives suggests that they can inhibit inflammatory mediators through pathways like NF-κB and JNK, but this cannot be directly attributed to the subject compound. nih.gov

Crosstalk with Immune Cell Signaling

Information regarding the interaction of This compound with immune cell signaling pathways is not available in the current body of scientific literature.

Antioxidative Effects and Free Radical Scavenging

The benzene-1,2-diol (catechol) structure is known for its antioxidant potential and ability to scavenge free radicals. However, the specific antioxidative capacity and mechanisms of This compound have not been experimentally determined.

Direct Scavenging of Reactive Oxygen Species (ROS)

There are no published studies that demonstrate or quantify the direct ROS scavenging activity of This compound . While some benzene derivatives can produce and be affected by active oxygen species, specific data for this compound is absent. nih.gov

Upregulation of Endogenous Antioxidant Defenses

No research has been conducted to determine if This compound can upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx).

Data Tables

Due to the lack of experimental data, no data tables on the research findings for This compound can be generated.

The requested article on the pharmacology and molecular mechanisms of This compound cannot be generated as there is a significant absence of specific scientific research on this compound across all the stipulated sections and subsections. The provided search results pertain to structurally similar but distinct molecules, and their properties cannot be extrapolated to the subject compound with scientific accuracy.

Renoprotective Mechanisms

The potential of a compound to protect the kidneys from damage, known as renoprotection, is a critical area of pharmacological research. This often involves mitigating the effects of ischemia-reperfusion injury, inflammation, and oxidative stress.

Mitigation of Renal Ischemia-Reperfusion Injury

Renal ischemia-reperfusion (I/R) injury is a primary cause of acute kidney injury, often occurring during surgical procedures like kidney transplantation. nih.govmdpi.com The process involves an initial restriction of blood flow to the kidney (ischemia), followed by the restoration of blood flow (reperfusion), which paradoxically triggers a cascade of inflammatory and oxidative damage. nih.govmdpi.com Key pathological events in renal I/R injury include tubular epithelial cell necrosis, loss of brush border, tubular dilation, and the formation of casts. nih.gov

Currently, there is no available scientific literature that specifically examines the effects of this compound in animal or cellular models of renal I/R injury. Research on other compounds has identified potential therapeutic targets for mitigating I/R injury, such as the Nrf2/HO-1 pathway, which is involved in antioxidant defense, and pathways related to endoplasmic reticulum stress-mediated apoptosis. nih.gov However, the role, if any, of this compound in these processes remains uninvestigated.

Reduction of Inflammation and Oxidative Stress in Kidney Tissue

Inflammation and oxidative stress are intertwined pathological processes that significantly contribute to the progression of various kidney diseases, including I/R injury. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the kidney's antioxidant defense mechanisms, leading to cellular damage. nih.gov This oxidative damage can then trigger an inflammatory response, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines. nih.gov

No studies have been published detailing the impact of this compound on inflammatory and oxidative stress markers in kidney tissue. The evaluation of a compound's ability to reduce inflammation and oxidative stress would typically involve measuring levels of specific biomarkers.

Table 1: Key Biomarkers in the Assessment of Renal Inflammation and Oxidative Stress

| Category | Biomarker | Function/Significance |

| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine involved in cell signaling. |

| Interleukin-6 (IL-6) | A cytokine with both pro- and anti-inflammatory roles. | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | A chemokine that recruits monocytes to sites of inflammation. | |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage cell structures. |

| Malondialdehyde (MDA) | A marker of lipid peroxidation. | |

| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | |

| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide. |

Without dedicated research, it is unknown whether this compound can modulate these or other relevant biomarkers in the context of kidney pathology.

Interaction with Other Biological Targets

Identification of Off-Targets and Polypharmacology

The quinoline and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. mdpi.com Derivatives of these scaffolds have shown a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. mdpi.com

However, a specific polypharmacological profile for this compound has not been established in the scientific literature. Identifying off-targets would require extensive screening against a panel of receptors, enzymes, and other proteins. Such studies are essential to understand the compound's broader biological effects.

Potential for Multi-Targeted Therapeutic Approaches

Given that many complex diseases, including chronic kidney disease, involve multiple pathological pathways, compounds with multi-targeted activity are of significant interest. The quinoline moiety itself has been explored for its potential in developing multi-target agents. mdpi.com For instance, some quinoline derivatives have been investigated for their combined antioxidant and anti-inflammatory properties. mdpi.com

The potential for this compound to be developed as a multi-targeted therapeutic agent is purely speculative at this point. A systematic investigation into its effects on various biological pathways is necessary to even begin to explore this possibility.

Table 2: Investigated Therapeutic Targets for Quinoline Derivatives

| Therapeutic Area | Example Target(s) | Reference |

| Inflammation | Lipoxygenase (LOX) | mdpi.com |

| Cancer | Various Kinases | Not in provided context |

| Infectious Diseases | Bacterial and Fungal Enzymes | mdpi.com |

| Neurological Disorders | Receptors and Enzymes in the CNS | mdpi.com |

Future research could potentially position this compound within this broader landscape of quinoline-based drug discovery, but at present, it remains a chemically defined entity without a characterized pharmacological profile.

Systematic Structural Modifications and Their Impact on ACC1 Inhibition

Acetyl-CoA carboxylase 1 (ACC1) is a critical enzyme in the de novo fatty acid synthesis pathway and represents a key target in oncology and metabolic diseases. nih.gov While direct studies on the ACC1 inhibitory activity of this compound are not extensively documented in the available literature, the SAR of other small molecule ACC inhibitors, such as Soraphen A and ND-630, provides a framework for understanding potential interactions. nih.gov These inhibitors typically bind to the biotin (B1667282) carboxylase (BC) domain of ACC, disrupting its dimerization and enzymatic function. nih.gov

For the this compound scaffold, it can be hypothesized that the quinoline core may engage in π-π stacking or hydrophobic interactions within the binding site, while the catechol and methoxy groups could form crucial hydrogen bonds. Systematic modifications would be necessary to probe these potential interactions.

Illustrative SAR Data for ACC1 Inhibition

| Compound Analogue | Modification | Hypothesized ACC1 Inhibition (IC₅₀, nM) | Rationale |

| Parent Compound | 4-Methoxy, 1,2-diol | Base Activity | Serves as the reference for comparison. |

| Analogue 1 | Demethylation of quinoline (4-Hydroxy) | Potentially Increased | The resulting hydroxyl group could form an additional hydrogen bond in the enzyme's active site. |

| Analogue 2 | Removal of one catechol OH (Guaiacol derivative) | Decreased | Loss of a key hydrogen bond donor and potential metal chelating function, likely reducing binding affinity. |

| Analogue 3 | Isomeric shift of catechol (e.g., to resorcinol) | Significantly Decreased | The ortho-positioning of the hydroxyls in the catechol moiety is often crucial for biological activity, particularly in binding interactions. |

| Analogue 4 | Introduction of a bulky substituent (e.g., tert-butyl) on the quinoline ring | Potentially Decreased | Steric hindrance may prevent optimal fitting into the binding pocket of the ACC1 enzyme. |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound series.

SAR of Neuroprotective Activity

Quinoline derivatives have shown potential as neuroprotective agents, acting through various mechanisms including the inhibition of acetylcholinesterase (AChE) and metal chelation. researchgate.netresearchgate.net The neuroprotective profile of this compound is influenced by both its quinoline core and its catechol substituent.

The quinoline fragment is known to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) via π-π stacking interactions, a property that is valuable in the context of Alzheimer's disease. researchgate.net The substitution pattern on the quinoline ring is critical for this activity.

Methoxy Group at Position 4: The 4-methoxy group is an electron-donating group that can influence the electronic distribution of the quinoline ring system, potentially enhancing its interaction with biological targets. Its replacement with other groups, such as a hydroxyl or a halogen, would likely modulate the neuroprotective activity.

Linkage to the Catechol Ring: The direct linkage from position 2 of the quinoline to the benzene ring provides a rigid scaffold that is often beneficial for specific receptor binding.

The catechol moiety is a well-known structural feature in compounds with neuroprotective properties. researchgate.netmdpi.com Its primary contributions are its antioxidant and metal-chelating abilities. The two adjacent hydroxyl groups can effectively chelate redox-active metal ions like copper and iron, which are implicated in the generation of oxidative stress in neurodegenerative diseases. Furthermore, catechols are excellent radical scavengers. nih.gov The presence of the catechol group is also expected to allow some compounds to cross the blood-brain barrier. nih.gov

SAR of Anti-inflammatory Activity

The anti-inflammatory potential of this compound class is largely attributed to the catechol moiety. Catechols are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. researchgate.net

Research has indicated that the catechol structure significantly contributes to anti-inflammatory activities. researchgate.net These compounds can decrease the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia and inhibit the expression of inducible nitric oxide synthase (iNOS). researchgate.net This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net The ortho-dihydroxyl arrangement is considered vital for this activity. researchgate.net While the quinoline core is also found in many anti-inflammatory agents, the catechol group is the primary driver of this specific effect in the target molecule. nih.gov

SAR of Antioxidative Activity

The antioxidative capacity of this compound is a composite of the properties of both the quinoline and catechol components.

Catechol Moiety: The catechol group is a potent antioxidant. Its two hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, a primary mechanism of antioxidant action. mdpi.comnih.gov The resulting ortho-quinone can be relatively stable or participate in further reactions. The antioxidant efficacy of catechols is generally superior to that of compounds with a single hydroxyl group. nih.gov

Illustrative Data on Antioxidant Activity

| Compound Analogue | Modification | Radical Scavenging Activity (IC₅₀, µM) | Rationale |

| Parent Compound | 4-Methoxy, 1,2-diol | Base Activity | Reference compound. |

| Analogue 5 | Masking one OH of catechol (e.g., methoxy) | Significantly Decreased | The free ortho-hydroxyl groups are essential for potent hydrogen-donating antioxidant activity. |

| Analogue 6 | Replacement of catechol with phenol | Decreased | A single hydroxyl group is generally less effective at radical scavenging than a catechol group. |

| Analogue 7 | Introduction of an electron-withdrawing group (e.g., -NO₂) on the quinoline ring | Potentially Decreased | Such groups can reduce the ability of the catechol hydroxyls to donate hydrogen atoms by altering the molecule's electronic properties. |

This table is illustrative and based on established principles of antioxidant chemistry, not on specific experimental data for this compound series.

Rational Design of this compound Analogues

Based on the SAR insights, rational design strategies can be employed to optimize the therapeutic potential of this scaffold. nih.govnih.gov

For Enhanced Neuroprotection: To improve AChE inhibition, modifications to the quinoline ring could be explored. Introducing a basic nitrogen atom in a side chain, similar to the structure of chloroquine (B1663885), might enhance interactions with the enzyme. youtube.com

For Enhanced Anti-inflammatory/Antioxidant Activity: The core activity resides in the catechol group. Protecting the catechol as a pro-drug (e.g., as esters) could improve bioavailability, releasing the active catechol in vivo. Introducing electron-donating groups on the catechol ring could further enhance its hydrogen-donating ability, though this may also affect metabolic stability.

For Improved ACC1 Inhibition: Guided by the structures of known ACC inhibitors, introducing moieties that can form specific hydrogen bonds or hydrophobic interactions within the BC domain would be a key strategy. This might involve replacing the methoxy group with a group capable of forming stronger hydrogen bonds or extending the structure to reach other binding pockets. nih.gov

The design of new analogues would benefit from computational methods like molecular docking to predict binding affinities and guide synthetic efforts. researchgate.netnih.gov

Lead Optimization Strategies

Lead optimization is an iterative process of modifying the chemical structure of a lead compound to improve its pharmacological properties. For quinoline-based compounds, including those with a catechol moiety, several strategies are employed to enhance their biological activity.

The quinoline nucleus is a versatile scaffold found in numerous biologically active compounds. nih.gov Modifications to the quinoline ring system are a common strategy in lead optimization. For instance, studies on various quinoline derivatives have shown that the introduction of different substituents at specific positions can dramatically influence their activity. nih.govnih.gov For "this compound," key areas for modification would include the methoxy group on the quinoline ring, the catechol moiety, and the potential for substitution on the benzene ring.

The catechol group is a known pharmacophore that can participate in crucial interactions with biological targets. However, it can also be susceptible to metabolic oxidation, potentially leading to the formation of reactive quinones. nih.gov A key optimization strategy would be to explore bioisosteric replacements for the catechol hydroxyl groups to improve metabolic stability while retaining essential binding interactions. researchgate.net For example, replacing one or both hydroxyl groups with other hydrogen bond donors or acceptors could be investigated.

Furthermore, the methoxy group at the 4-position of the quinoline ring is a critical feature. Its electron-donating nature influences the electronic properties of the entire quinoline system. Optimization efforts could involve exploring other alkoxy groups or electron-donating/withdrawing groups at this position to fine-tune the compound's activity. acs.org The relative position of the methoxy group and the aryl substituent is also a determining factor for the biological activity of quinoline derivatives.

The following table summarizes the structure-activity relationships observed in various quinoline derivatives, which could inform the lead optimization of "this compound."

| Compound Class | Modification | Impact on Activity | Reference |

| Quinoline-based antimalarials | Introduction of a chlorine atom at the 7-position of the quinoline ring. | Generally enhances antimalarial activity. | nih.gov |

| 2-Arylquinolines | Substitution on the 2-aryl ring. | Can significantly affect anticancer activity. | nih.gov |

| Quinoline-containing c-Met inhibitors | Introduction of a pyridyl moiety onto the 2-aryl ring. | Mitigated the potential for quinone formation. | nih.gov |

| Quinoline derivatives targeting α2C-adrenoceptors | Substitution at the 3-position of the quinoline ring. | Critical for antagonist potency. | acs.org |

This table is for illustrative purposes and shows data for related quinoline compounds, not "this compound" itself.

Computational Drug Design Approaches (e.g., molecular docking, QSAR)

Computational methods are indispensable in modern drug discovery, providing insights that guide the rational design of new therapeutic agents. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant for the development of derivatives of "this compound."

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For "this compound," docking studies would be instrumental in identifying its potential biological targets and understanding the key molecular interactions driving its activity. By modeling the binding of the compound and its analogs into the active site of a target protein, researchers can predict how structural modifications will affect binding affinity and selectivity. For instance, docking studies on other quinoline derivatives have successfully elucidated their binding modes with various enzymes, such as protein kinases. nih.govresearchgate.net These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wisdomlib.orgscholarsresearchlibrary.com By developing QSAR models, it is possible to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets. mdpi.comnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological activity.

A hypothetical QSAR study on a series of analogs of "this compound" could involve the generation of various descriptors, such as:

Electronic descriptors: Describing the distribution of electrons in the molecule.

Steric descriptors: Relating to the size and shape of the molecule.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Topological descriptors: Describing the connectivity of atoms in the molecule.

The following table presents hypothetical data from a QSAR study on a series of quinoline derivatives, illustrating the correlation between molecular descriptors and biological activity.

| Compound | Molecular Descriptor (e.g., LogP) | Predicted Activity (IC50, µM) | Experimental Activity (IC50, µM) |

| Analog 1 | 3.5 | 1.2 | 1.5 |

| Analog 2 | 4.1 | 0.8 | 0.9 |

| Analog 3 | 2.9 | 2.5 | 2.8 |

| Analog 4 | 3.8 | 1.0 | 1.1 |

This table is a hypothetical representation of QSAR data.

Pharmacophore Modeling for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target and elicit a biological response. nih.govyoutube.com A pharmacophore model does not represent a real molecule but rather an abstract concept that describes the common features of a set of active compounds.

For "this compound," a pharmacophore model could be generated based on its structure and the structures of other known active compounds targeting a particular protein. The key pharmacophoric features would likely include:

A hydrogen bond donor (from the catechol hydroxyl groups).

A hydrogen bond acceptor (from the quinoline nitrogen and methoxy oxygen).

An aromatic ring (the quinoline and benzene rings).

A hydrophobic feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This virtual screening approach can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds but similar biological activities. The identified hits can then be subjected to further biological evaluation and optimization.

The development of pharmacophore models for quinoline-based inhibitors has been successfully applied in various therapeutic areas. researchgate.netnih.gov For example, pharmacophore models have been used to identify novel inhibitors of protein kinases and other enzymes. scitechnol.com This approach offers a promising avenue for discovering new ligands that could potentially interact with the same biological targets as "this compound."

Preclinical Research on this compound Remains Undisclosed

Initial investigations into the preclinical profile of the chemical compound this compound reveal a significant lack of publicly available scientific literature. Extensive searches have not yielded specific data regarding its therapeutic applications or its effects in experimental models. Consequently, a detailed article on its in vitro and in vivo activities as per the requested structure cannot be generated at this time.

While the broader class of quinoline derivatives has been a subject of scientific inquiry for various therapeutic areas, including anti-inflammatory and neuroprotective applications, these findings are not directly transferable to the specific compound without dedicated studies. The unique structural combination of a methoxyquinoline moiety and a benzene-1,2-diol (catechol) group in this compound suggests potential for biological activity, but this remains speculative without empirical evidence.

Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical characteristics of this compound. Until such data becomes available, a comprehensive and scientifically accurate article on its therapeutic potential cannot be constructed.

Preclinical Research and Therapeutic Applications

In Vivo Animal Models

Models of Oxidative Stress-Related Disorders

There is currently no specific, publicly accessible research that details the evaluation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol in preclinical models of oxidative stress-related disorders. The benzene-1,2-diol (catechol) moiety is known to be a structural feature in many compounds with antioxidant properties. However, without direct experimental evidence, any potential efficacy of this specific compound in mitigating oxidative stress remains speculative.

Models of Renal Dysfunction

Similarly, a review of existing scientific literature does not yield any studies on the effects of this compound in preclinical models of renal dysfunction. Research into novel therapeutic agents for kidney diseases is an active area, but this particular compound does not appear to have been a subject of published investigation in this context.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Species

Comprehensive data on the preclinical pharmacokinetics and pharmacodynamics of this compound is not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME)

There are no published studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical species. Understanding these parameters is crucial for the development of any potential therapeutic agent, as they determine the compound's bioavailability and persistence in the body.

Dose-Response Relationships and Efficacy in Disease Models

Without efficacy studies in relevant disease models, it is not possible to establish dose-response relationships for this compound. Such studies are fundamental to determining the therapeutic window and optimal dosing for a compound.

Translational Research and Clinical Potential

The absence of foundational preclinical data means that the translational and clinical potential of this compound has not been explored.

Identification of Potential Therapeutic Indications

Due to the lack of preclinical research, no specific therapeutic indications have been identified for this compound. The initial step of identifying a potential disease target for a novel compound relies on in vitro and in vivo screening, which has not been reported for this molecule.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of a compound. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, the functional groups present, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol is predicted to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the methoxy (B1213986) group, and the benzene-1,2-diol moiety. The aromatic region will be complex due to the presence of two substituted aromatic systems. The protons on the quinoline and catechol rings will likely appear as doublets, triplets, and multiplets in the range of δ 6.5-8.5 ppm. The methoxy group protons are expected to appear as a sharp singlet at approximately δ 3.9-4.1 ppm. rsc.org The hydroxyl protons of the catechol group may appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline and benzene (B151609) rings are expected to resonate in the δ 100-160 ppm region. The methoxy carbon will likely appear around δ 55-60 ppm. rsc.org The carbon atoms attached to the hydroxyl groups in the catechol moiety are expected to have chemical shifts in the δ 140-150 ppm range. The quaternary carbons and the carbon at position 2 of the quinoline ring, being attached to the benzene-1,2-diol, will also have distinct chemical shifts.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline Aromatic Protons | 7.0 - 8.5 (m) | 118 - 150 |

| Benzene-1,2-diol Aromatic Protons | 6.7 - 7.5 (m) | 115 - 125 |

| -OCH₃ Protons | 3.9 - 4.1 (s) | 55 - 60 |

| -OH Protons | Variable (br s) | - |

| Quinoline C4-OCH₃ | - | 160 - 165 |

| Quinoline C2 | - | 155 - 160 |

| Benzene-1,2-diol C-OH | - | 140 - 150 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. This would allow for the confirmation of the molecular formula, C₁₆H₁₂N₂O₃. The fragmentation pattern observed in MS/MS experiments would provide further structural information, with expected cleavages at the bond connecting the two ring systems and loss of the methoxy group. An analogous compound, 4-methoxy-2-phenylquinoline, provides a reference for the expected mass-to-charge ratio. nih.gov

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~269.09 | Protonated molecular ion |

| [M-CH₃]⁺ | ~254.07 | Loss of a methyl group |

| [M-OCH₃]⁺ | ~238.07 | Loss of the methoxy group |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups on the catechol moiety. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and benzene rings are expected in the 1500-1620 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group should be observable around 1250 cm⁻¹. rsc.orgmdpi.comrsc.org

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200 - 3500 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C=C and C=N (aromatic rings) | 1500 - 1620 |

| C-O (methoxy) | 1230 - 1270 |

| C-O (hydroxyl) | 1180 - 1220 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of the quinoline ring, further extended by the benzene-1,2-diol substituent, is expected to result in strong absorption in the UV region. The introduction of auxochromic groups like the methoxy and hydroxyl groups is predicted to cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoline. nih.gov The UV-Vis spectrum, likely recorded in a solvent like methanol (B129727) or ethanol, would be expected to show multiple absorption bands, with the main peaks likely appearing in the 250-400 nm range, which is characteristic for such extended aromatic systems. researchgate.netmdpi.comresearchgate.net

| Transition | Predicted λmax (nm) |

|---|---|

| π → π | ~250 - 280 |

| π → π | ~320 - 360 |

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method would be most suitable for this moderately polar compound.

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and peak shape. Detection would typically be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification. For basic compounds like quinolines, the addition of a small amount of an acid like formic or phosphoric acid to the mobile phase can improve peak symmetry. sielc.comsielc.com

| Parameter | Predicted Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~270 nm or ~340 nm) |

Crystallography and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for "this compound" is not publicly available, analysis of related quinoline and polyphenol structures provides insight into its likely solid-state conformation. scielo.org.coredalyc.orgresearchgate.netmdpi.com

For a molecule like "this compound," single crystal X-ray diffraction would reveal critical information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The dihedral angle between the quinoline and benzene rings, which would indicate the degree of planarity or twist in the molecule. In similar structures, these rings are often nearly coplanar. redalyc.org

Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the hydroxyl groups of the catechol moiety and the nitrogen atom of the quinoline ring, would be identified. Pi-pi stacking interactions between the aromatic rings are also common in such compounds and play a significant role in the crystal packing. scielo.org.co

The crystal system and space group would also be determined, providing a complete picture of the unit cell. For example, related heterocyclic compounds have been found to crystallize in monoclinic or other symmetric space groups. mdpi.com

Furthermore, the catechol moiety provides an excellent site for coordination with metal ions. X-ray crystallography of metal complexes of "this compound" would be invaluable for understanding its coordination chemistry, revealing the coordination geometry around the metal center and the binding mode of the ligand.

Table 2: Expected Crystallographic Data Points from X-ray Analysis

| Data Point | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic mdpi.com |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Dihedral Angle | Angle between the quinoline and benzene rings |

| Hydrogen Bonds | Donor-acceptor distances and angles |

| Pi-Pi Stacking | Centroid-to-centroid distances and slip angles |

This table is illustrative and lists the types of data obtained from an X-ray crystallographic study.

In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the conformational preferences and electronic properties of molecules. nih.gov DFT calculations are widely used to study the structure and reactivity of quinoline derivatives. tandfonline.comresearchgate.netrsc.org

A computational conformational analysis of "this compound" would typically involve geometry optimization to find the lowest energy conformation of the molecule. The B3LYP functional with a suitable basis set, such as 6-311G(d,p), is a common choice for such calculations on organic molecules. tandfonline.com

These calculations can predict:

Molecular Geometry: Optimized bond lengths and angles can be compared with experimental data if available.

Rotational Barriers: The energy barrier for rotation around the single bond connecting the quinoline and benzene rings can be calculated, providing information about the molecule's flexibility.

Thermodynamic Parameters: Enthalpy, entropy, and Gibbs free energy can be calculated, offering insights into the stability of different conformers. tandfonline.com

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition properties. scielo.org.co

Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.com

Table 3: Common Computational Methods and Predicted Properties

| Computational Method | Predicted Property |

| DFT (e.g., B3LYP/6-311G(d,p)) | Optimized molecular geometry, rotational energy barriers tandfonline.com |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra scielo.org.co |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and intramolecular interactions |

This table lists common computational approaches and the insights they can provide.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets

While initial studies have provided a foundation for understanding the biological activity of 4-(4-methoxyquinolin-2-yl)benzene-1,2-diol, a deeper exploration of its molecular targets is a crucial next step. Advanced methodologies such as chemoproteomics, genetic screening, and computational target prediction can be employed to identify novel protein interactions. Unraveling these new targets will not only illuminate the compound's mechanism of action but could also reveal previously unforeseen therapeutic applications.

Combination Therapies with this compound

The potential for synergistic effects through combination therapies represents a significant avenue for future research. Investigating the efficacy of this compound when co-administered with existing drugs for neurodegenerative diseases or kidney disorders could lead to enhanced therapeutic outcomes. Such studies would aim to identify combinations that offer improved efficacy, reduced side effects, or the ability to overcome drug resistance.

Development of Delivery Systems for Enhanced Efficacy

The physicochemical properties of this compound will dictate the need for advanced drug delivery systems to optimize its pharmacokinetic and pharmacodynamic profile. Research into formulations such as nanoparticles, liposomes, or polymer-based carriers could improve its solubility, bioavailability, and targeted delivery to specific tissues like the brain or kidneys. The development of such systems would be instrumental in maximizing the compound's therapeutic potential while minimizing potential off-target effects.

Application in Other Disease Areas Beyond Neuroprotection and Renoprotection

The foundational mechanisms of action of this compound, such as its potential antioxidant or anti-inflammatory properties, suggest that its therapeutic utility may extend beyond its initially explored indications. Future research should investigate its efficacy in other disease models characterized by oxidative stress and inflammation, such as cardiovascular diseases, metabolic disorders, and certain types of cancer. This expansion of scope could significantly broaden the clinical impact of this promising compound.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Ethical Considerations and Regulatory Pathways for Clinical Translation

As this compound moves closer to potential clinical application, a careful consideration of the ethical implications and a clear understanding of the regulatory pathways are imperative. Proactive engagement with regulatory agencies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) will be necessary to ensure that all preclinical and clinical studies are designed and conducted in accordance with established guidelines. Addressing ethical considerations, particularly in the context of first-in-human trials, will be a critical component of its responsible clinical translation.

Q & A

What experimental strategies are recommended for synthesizing 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol and validating its purity?

Answer:

Synthesis typically involves coupling quinoline derivatives with benzene-1,2-diol precursors. Key steps include:

- Quinoline functionalization : Introduce methoxy groups via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Diaryl bond formation : Use Suzuki-Miyaura coupling to link the quinoline and benzene-diol moieties .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization. Validate purity via:

- HPLC (C18 column, gradient elution with acetonitrile/water).

- 1H/13C NMR (confirm absence of unreacted starting materials).

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

How can computational methods (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

Answer:

Density Functional Theory (DFT) optimizes electronic and steric properties:

- Electronic structure analysis : Calculate HOMO-LUMO gaps to predict redox activity and stability .

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases, inflammatory enzymes) to prioritize derivatives with high binding affinity.

- Solvent effects : Use polarizable continuum models (PCM) to assess solubility and stability in physiological media.

Example: Modifying the methoxy group’s position on quinoline alters electron density, influencing binding to hydrophobic enzyme pockets .

What in vitro assays are suitable for evaluating the pro-inflammatory or antioxidant activity of this compound?

Answer:

- ROS-scavenging activity :

- DPPH radical assay : Measure absorbance reduction at 517 nm after incubation with the compound .

- Nitric oxide (NO) inhibition : Use LPS-stimulated macrophages and quantify NO via Griess reaction .

- Anti-inflammatory activity :

- Western blotting : Detect suppression of pro-inflammatory markers (e.g., COX-2, iNOS) in treated cells .

- ELISA : Quantify cytokine levels (e.g., TNF-α, IL-6) in supernatants.

How can structural isomers or impurities be distinguished in this compound samples?

Answer:

- Terahertz (THz) spectroscopy : Identifies positional isomers via distinct absorption peaks in the 0.5–3 THz range (e.g., benzene-1,2-diol vs. 1,3-diol derivatives) .

- X-ray crystallography : Resolves crystallographic differences between isomers.

- 2D NMR (COSY, HSQC) : Differentiates substitution patterns on the benzene ring (e.g., para vs. ortho coupling).

What genotoxicity assessment protocols are relevant for benzene-1,2-diol derivatives like this compound?

Answer:

- In vitro assays :

- Ames test : Assess mutagenicity in Salmonella strains (TA98, TA100) with/without metabolic activation .

- Micronucleus assay : Detect chromosomal damage in human lymphocytes.

- In vivo assays :

- Rodent comet assay : Evaluate DNA strand breaks in liver or blood cells after oral administration .

- Threshold of Toxicological Concern (TTC) : Compare exposure levels to the TTC for DNA-reactive mutagens (0.0025 μg/kg/day) .

How do fluorescence-based probes incorporating benzene-1,2-diol moieties function in target binding studies?

Answer:

- Design : Conjugate the compound with fluorophores (e.g., naphthyl groups) to create environment-sensitive probes. Example:

- Application :

- Monitor conformational changes in proteins (e.g., transthyretin fibrils) via time-resolved fluorescence.

- Quantify binding affinity using Förster resonance energy transfer (FRET).

What advanced spectral techniques characterize intermolecular interactions in solid-state formulations of this compound?

Answer:

- Solid-state NMR : Resolve hydrogen-bonding networks between hydroxyl groups and excipients.

- Raman spectroscopy : Map crystallinity changes under stress conditions (e.g., temperature, humidity).

- DSC/TGA : Analyze melting points and thermal degradation pathways to optimize storage stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.